molecular formula C8H16ClNO2 B2584722 (R)-methyl 2-(piperidin-2-yl)acetate HCl CAS No. 144239-68-9

(R)-methyl 2-(piperidin-2-yl)acetate HCl

Cat. No.: B2584722
CAS No.: 144239-68-9
M. Wt: 193.67
InChI Key: KGLWWMPBPHRIHK-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-methyl 2-(piperidin-2-yl)acetate HCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(piperidin-2-yl)acetate HCl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-methyl 2-(piperidin-2-yl)acetate HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-methyl 2-(piperidin-2-yl)acetate HCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar reactivity.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

®-methyl 2-(piperidin-2-yl)acetate HCl is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWWMPBPHRIHK-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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